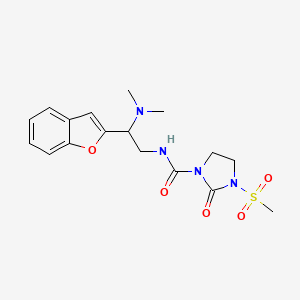![molecular formula C26H19N3O4S B2471250 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392246-40-1](/img/structure/B2471250.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroimaging. DTBZ is a radioligand that binds to the vesicular monoamine transporter 2 (VMAT2) in the brain, which is responsible for the uptake and storage of monoamines such as dopamine, norepinephrine, and serotonin.
Aplicaciones Científicas De Investigación
Anticancer Activity
A study by Ravinaik et al. (2021) synthesized compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide and evaluated them for anticancer activity against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, surpassing the reference drug in some cases (Ravinaik et al., 2021).
Antifungal Properties
Narayana et al. (2004) reported the synthesis of derivatives with structural similarities to the compound of interest, which were screened for their antifungal activity. This research indicates potential applications in combating fungal infections (Narayana et al., 2004).
Antimicrobial Agents
Bikobo et al. (2017) synthesized a series of derivatives and tested them for antimicrobial activity. The study found that some of these molecules were more potent than reference drugs against pathogenic strains, highlighting their potential as effective antimicrobial agents (Bikobo et al., 2017).
Photophysical Properties
A study by Srivastava et al. (2017) explored derivatives with a focus on their luminescent properties. These compounds showed enhanced emission in certain conditions, suggesting applications in photophysical research (Srivastava et al., 2017).
Synthesis and Docking Studies
Talupur et al. (2021) synthesized related compounds and conducted molecular docking studies. These studies are crucial for understanding how these compounds interact with biological targets, providing insights for drug development (Talupur et al., 2021).
Optical Properties of Conducting Polymers
Soyleyici et al. (2013) synthesized a new type of derivative and investigated its optical properties when used in conducting polymers. This research highlights potential applications in materials science (Soyleyici et al., 2013).
Anticancer and Antimicrobial Activity of Metal Complexes
Rizk et al. (2021) synthesized metal complexes of related compounds and evaluated them for anticancer and antimicrobial activities. This suggests potential applications in developing new therapeutic agents (Rizk et al., 2021).
Antibacterial Activities
Patel et al. (2015) synthesized heterocyclic compounds structurally related to the compound of interest and evaluated their antibacterial activities. This research demonstrates potential applications in treating bacterial infections (Patel et al., 2015).
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4S/c30-23-14-15-24(31)29(23)19-10-6-18(7-11-19)25(32)28-26-27-22(16-34-26)17-8-12-21(13-9-17)33-20-4-2-1-3-5-20/h1-13,16H,14-15H2,(H,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELDEVPPFSMHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid](/img/structure/B2471170.png)

![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2471174.png)


![1-(3,4-Difluorophenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2471179.png)


![4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2471184.png)
![7-methyl-3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2471186.png)
![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2471188.png)

